4-Methylmorpholine-borane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

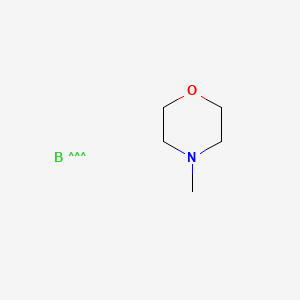

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H11BNO |

|---|---|

Molecular Weight |

111.96 g/mol |

InChI |

InChI=1S/C5H11NO.B/c1-6-2-4-7-5-3-6;/h2-5H2,1H3; |

InChI Key |

KXTGULZDUSATCW-UHFFFAOYSA-N |

Canonical SMILES |

[B].CN1CCOCC1 |

Origin of Product |

United States |

Foundational & Exploratory

4-Methylmorpholine-Borane: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 4-methylmorpholine-borane (NMMB), a stable and selective reducing agent used in organic synthesis. This document details the chemical properties, a representative synthesis protocol, and the analytical data that define this versatile amine-borane complex.

Introduction

This compound (NMMB) is a coordination complex formed between the tertiary amine 4-methylmorpholine and borane (BH₃). This complexation stabilizes the otherwise pyrophoric and unstable borane gas, creating a white, crystalline solid that is easier and safer to handle in a laboratory setting. NMMB is primarily utilized as a mild and selective reducing agent for functional groups such as aldehydes and ketones. Its applications extend to the synthesis of fine chemicals, pharmaceuticals, and in specialized analytical techniques like the labeling of oligosaccharides for mass spectrometry.[1][2]

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is significantly more stable in air compared to other borane complexes like borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·S(CH₃)₂). The key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₅H₁₄BNO | [1][2] |

| Molecular Weight | 114.98 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 42-45 °C | [1] |

| Purity | Typically ≥97% | [1] |

Synthesis of this compound

The synthesis of NMMB involves the reaction of a borane source with 4-methylmorpholine. Common borane sources include borane-tetrahydrofuran complex (BH₃·THF) for laboratory-scale preparations and gaseous diborane (B₂H₆) for industrial production. The nitrogen atom in 4-methylmorpholine donates its lone pair of electrons to the electron-deficient boron atom of borane, forming a stable dative bond.

Figure 1: Synthesis pathway of this compound.

The following is a representative laboratory-scale protocol for the synthesis of this compound.

Materials:

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

4-Methylmorpholine (NMM), anhydrous

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 4-methylmorpholine (1.0 equivalent) dissolved in anhydrous THF.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add the borane-tetrahydrofuran complex solution (1.0 equivalent) dropwise from the dropping funnel to the 4-methylmorpholine solution over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by distillation under reduced pressure to yield the pure this compound complex as a white solid.

Figure 2: General experimental workflow for NMMB synthesis.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Technique | Parameter | Observed Value/Range | Reference |

| ¹¹B NMR | Chemical Shift (δ) | Broad singlet at -18 to -24 ppm | |

| ¹H NMR | Chemical Shift (δ) | ~ -0.6 ppm (broad, BH₃)~ 2.3 ppm (s, N-CH₃)Morpholine ring protons (multiplets) | |

| ¹³C NMR | Chemical Shift (δ) | Signals for morpholine carbons and the N-methyl carbon | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2300–2500 cm⁻¹ (B-H stretch) | |

| Mass Spectrometry | Molecular Ion (m/z) | 113 (observed) |

Note on Molecular Formula: While some databases may list variations, the correct molecular formula for the 1:1 complex of 4-methylmorpholine (C₅H₁₁NO) and borane (BH₃) is C₅H₁₄BNO.

Safety and Handling

This compound is a flammable solid and should be handled with care.[2] It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of dust.[2] Store the compound in a tightly sealed container in a cool, dry place away from ignition sources.

Conclusion

This compound is a valuable and stable borane complex with significant applications in organic synthesis as a mild reducing agent. The synthesis is straightforward, involving the reaction of 4-methylmorpholine with a suitable borane source. The identity and purity of the compound are readily confirmed by standard spectroscopic methods, particularly NMR and IR spectroscopy. Proper handling and storage procedures are essential to ensure safety in the laboratory.

References

4-Methylmorpholine-Borane: A Comprehensive Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylmorpholine-borane (NMMB) is a stable and selective reducing agent with significant applications in organic synthesis and bioconjugation chemistry. As a complex of the Lewis base 4-methylmorpholine and borane, it offers a safer and more manageable alternative to gaseous diborane. This guide provides an in-depth overview of its chemical properties, molecular structure, and key applications, with a focus on detailed experimental protocols and quantitative data to support laboratory research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is a stable amine-borane complex that is soluble in a variety of organic solvents.[1]

| Property | Value | Reference |

| CAS Number | 15648-16-5 | [2] |

| Molecular Formula | C₅H₁₄BNO | [2] |

| Molecular Weight | 114.98 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 42-45 °C | [2] |

| Purity | ≥ 97% (by titration) | [1] |

| SMILES | C[N]1CCOCC1.B | [2] |

| InChI Key | LCJPHDKSLJEBCF-UHFFFAOYSA-N | [2] |

Molecular Structure

The molecular structure of this compound consists of a 4-methylmorpholine molecule coordinated to a borane (BH₃) molecule. The lone pair of electrons on the nitrogen atom of the morpholine ring forms a dative covalent bond with the electron-deficient boron atom. This coordination stabilizes the borane, making it a readily handleable reagent. The resulting complex has a tetrahedral geometry around the boron atom.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | ~ -0.6 ppm (broad, BH₃), ~2.3 ppm (N-methyl), ring protons |

| ¹³C NMR | Signals corresponding to morpholine carbons and the methyl group |

| ¹¹B NMR | Broad singlet around -18 to -24 ppm |

| IR Spectroscopy | B-H stretching: ~2300–2500 cm⁻¹ |

Note: Specific shifts can vary depending on the solvent and instrument used.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of a borane-tetrahydrofuran complex with 4-methylmorpholine.

Materials:

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

4-Methylmorpholine (NMM), anhydrous

-

Anhydrous diethyl ether or toluene

-

Schlenk flask and nitrogen/argon line

Procedure:

-

In a Schlenk flask under an inert atmosphere (nitrogen or argon), a solution of 4-methylmorpholine in anhydrous diethyl ether is prepared.

-

The flask is cooled to 0 °C in an ice bath.

-

The borane-tetrahydrofuran solution is added dropwise to the stirred 4-methylmorpholine solution.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The solvent is removed under reduced pressure to yield the crude this compound complex.

-

The product can be purified by recrystallization from an appropriate solvent system (e.g., diethyl ether/hexane) to afford a white crystalline solid.

Reduction of a Ketone: Acetophenone to 1-Phenylethanol

This compound is an effective reagent for the reduction of ketones to their corresponding secondary alcohols.

Materials:

-

Acetophenone

-

This compound (NMMB)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

Procedure:

-

To a solution of acetophenone (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask, this compound (1.2 mmol) is added in one portion at room temperature under a nitrogen atmosphere.

-

The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled in an ice bath and quenched by the slow addition of 1 M HCl (5 mL).

-

The aqueous layer is extracted with diethyl ether (3 x 15 mL).

-

The combined organic layers are washed with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product, 1-phenylethanol, can be purified by flash column chromatography on silica gel.

Expected Yield: High yields, typically >90%, are expected for this type of reduction.

Caption: Workflow for the reduction of a ketone using this compound.

Reductive Amination of Oligosaccharides for Mass Spectrometry

This compound can be used as a reducing agent in the labeling of oligosaccharides with fluorescent tags, such as 2-aminobenzamide (2-AB), for quantitative analysis by mass spectrometry.[2][3]

Materials:

-

Oligosaccharide sample

-

Labeling solution: 2-aminobenzamide (2-AB) and sodium cyanoborohydride or a safer alternative like 2-picoline borane in a mixture of dimethyl sulfoxide (DMSO) and glacial acetic acid. This compound can be used as an alternative reducing agent.

-

Acetonitrile (ACN)

-

Solid-phase extraction (SPE) cartridges (e.g., HILIC)

Procedure:

-

The purified oligosaccharide sample is dried in a microcentrifuge tube.

-

The labeling solution containing the fluorescent tag (e.g., 2-AB) and the reducing agent (this compound) in DMSO/acetic acid is added to the dried oligosaccharide.

-

The mixture is incubated at 65 °C for 2-3 hours to allow for the formation of the Schiff base and its subsequent reduction.

-

After incubation, the sample is cooled to room temperature.

-

The labeled oligosaccharides are purified from excess reagents using a HILIC SPE cartridge. The sample is loaded onto the cartridge, washed with a high percentage of acetonitrile to remove hydrophobic impurities, and the labeled glycans are eluted with water or a low percentage of acetonitrile.

-

The purified, labeled oligosaccharides are then ready for analysis by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Caption: Workflow for oligosaccharide labeling using reductive amination for mass spectrometry.

Applications in Drug Development and Research

This compound is a valuable tool in drug discovery and development due to its mild and selective reducing properties.

-

Synthesis of Chiral Alcohols: It is used in the stereoselective reduction of prochiral ketones to chiral alcohols, which are important building blocks for many active pharmaceutical ingredients (APIs).

-

Functional Group Tolerance: Its mild nature allows for the reduction of aldehydes and ketones in the presence of other sensitive functional groups, such as esters, amides, and nitro groups, which is advantageous in multi-step syntheses of complex molecules.

-

Bioconjugation: In the field of glycobiology, it is used for the stable labeling of glycans, which is essential for studying their roles in disease and for the development of glycoprotein-based therapeutics.[2]

Safety and Handling

This compound is a flammable solid and should be handled with appropriate safety precautions.[2] It is an irritant to the eyes, skin, and respiratory system.[2] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents. Always consult the Safety Data Sheet (SDS) before use.

References

4-Methylmorpholine-Borane Complex: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction

The 4-Methylmorpholine-borane complex (NMM-BH₃) is a versatile and stable amine-borane adduct that has garnered significant attention in organic synthesis and, by extension, in the field of drug development. Its utility as a mild and selective reducing agent, coupled with its enhanced stability and solubility in organic solvents compared to other borane carriers, makes it an attractive reagent for the synthesis of complex pharmaceutical intermediates.[1][2] This technical guide provides an in-depth overview of the solubility and stability of the this compound complex, complete with experimental protocols and data presented for easy reference by researchers, scientists, and drug development professionals.

Core Properties

The this compound complex is a white to off-white crystalline solid.[1][2] It is recognized for its improved stability under ambient conditions, particularly when compared to borane complexes with tetrahydrofuran (THF) or dimethyl sulfide (DMS).[3] This enhanced stability is attributed to the formation of a stable dative bond between the nitrogen atom of 4-methylmorpholine and the boron atom of borane.[3]

| Property | Value | Source |

| Molecular Formula | C₅H₁₄BNO | [1][2] |

| Molecular Weight | 114.98 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 42-45 °C | [1] |

Solubility Profile

The this compound complex exhibits favorable solubility in a range of common organic solvents, a characteristic that enhances its utility in various reaction conditions.[1][2] The morpholine ring within its structure contributes to this improved solubility.[2]

While precise quantitative solubility data is not extensively published, the following table summarizes its qualitative solubility and provides practical guidance for solution preparation.

| Solvent | Solubility | Notes |

| Tetrahydrofuran (THF) | Soluble | [3] |

| Diethyl Ether | Soluble | [3] |

| Acetone | Soluble | [3] |

| Water | Very slowly hydrolyzes | [4] |

Stock Solution Preparation:

For practical laboratory use, stock solutions of this compound can be prepared. The following table provides the required volume of solvent to achieve a desired molarity. To aid dissolution, it is recommended to gently heat the mixture to 37°C and use an ultrasonic bath.[5]

| Desired Concentration | Mass of NMM-BH₃ (1 mg) | Mass of NMM-BH₃ (5 mg) | Mass of NMM-BH₃ (10 mg) |

| 1 mM | 8.6972 mL | 43.4858 mL | 86.9716 mL |

| 5 mM | 1.7394 mL | 8.6972 mL | 17.3943 mL |

| 10 mM | 0.8697 mL | 4.3486 mL | 8.6972 mL |

Stability

The stability of the this compound complex is a key advantage, allowing for easier handling and storage compared to more reactive borane sources.

Thermal and Atmospheric Stability:

The complex is a crystalline solid that is stable in air under ambient conditions.[3] For long-term storage, it is recommended to keep the compound in a sealed container at either room temperature or refrigerated (2-8°C) and away from moisture.[1][5] Under these conditions, it can be stable for up to six months.[4]

Chemical Stability:

The complex is incompatible with strong oxidizing agents.[3] It is also noted that amine-borane complexes, in general, are not sensitive to moisture for short-term handling.[4]

Hydrolytic Stability:

The this compound complex undergoes slow hydrolysis in water.[4] This is a critical consideration when using protic solvents, especially in aqueous media. The rate of hydrolysis can be influenced by pH.

The following diagram illustrates the factors influencing the stability of the this compound complex.

Caption: Logical diagram of factors affecting the stability of this compound.

Experimental Protocols

1. Synthesis of this compound Complex (Laboratory Scale)

This protocol describes a general method for the synthesis of the this compound complex from a borane-tetrahydrofuran complex and 4-methylmorpholine.[3]

-

Materials:

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)

-

4-Methylmorpholine (NMM)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Schlenk line or similar inert atmosphere setup

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Ice bath

-

-

Procedure:

-

Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an addition funnel under a positive pressure of inert gas (N₂ or Ar).

-

In the flask, dissolve 4-methylmorpholine in anhydrous THF.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add the borane-THF solution dropwise to the cooled 4-methylmorpholine solution via the addition funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting white solid can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of diethyl ether and a minimal amount of a more polar solvent if necessary) to yield the this compound complex.

-

Dry the purified product under vacuum to remove any residual solvent.

-

The following workflow illustrates the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

2. General Protocol for the Reduction of a Carbonyl Compound

This protocol provides a representative procedure for the use of this compound complex as a reducing agent for aldehydes or ketones.

-

Materials:

-

Aldehyde or ketone substrate

-

This compound complex

-

Anhydrous solvent (e.g., THF, ethanol)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere setup (optional, but recommended)

-

Aqueous workup solution (e.g., dilute HCl or saturated ammonium chloride)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the carbonyl compound in the chosen anhydrous solvent.

-

Add the this compound complex to the solution in one portion or portion-wise. The molar ratio of the reducing agent to the substrate may need to be optimized but is typically in the range of 1 to 1.5 equivalents.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or another suitable analytical technique. If the reaction is sluggish, gentle heating may be applied.

-

Upon completion of the reaction, cool the mixture to 0 °C and slowly add the aqueous workup solution to quench any unreacted borane complex. Be cautious as hydrogen gas may evolve.

-

Extract the aqueous layer with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to yield the crude alcohol product.

-

The crude product can be purified by standard techniques such as column chromatography or distillation.

-

Conclusion

The this compound complex is a valuable reagent for chemical synthesis, particularly in the context of drug development where mild and selective reactions are paramount. Its favorable solubility in common organic solvents and its notable stability under typical laboratory conditions contribute to its ease of use and reliability. The information and protocols provided in this guide are intended to support researchers and scientists in the effective application of this versatile compound.

References

4-Methylmorpholine-Borane: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the discovery, history, and application of 4-Methylmorpholine-borane as a versatile and selective reducing agent in modern organic synthesis and analysis.

Introduction

This compound (NMM-BH₃) is a stable, solid amine-borane complex that has emerged as a valuable reagent for chemical transformations. Its utility lies in its mild and selective reducing capabilities, particularly for carbonyl compounds and in specialized applications such as carbohydrate chemistry. This technical guide provides a detailed overview of the discovery, history, chemical properties, and key applications of this compound, complete with experimental protocols and quantitative data to support its use in research and development.

Discovery and Historical Context

The development of this compound is rooted in the broader history of amine-borane complexes, which dates back to the mid-20th century. The primary impetus for this research was the need to tame the reactivity of diborane (B₂H₆), a highly pyrophoric and unstable gas, into safer, more manageable reagents for organic synthesis.

The foundational work on amine-boranes was laid in 1937 by Anton B. Burg and Hermann I. Schlesinger, who first reported the synthesis and characterization of these complexes. Their research demonstrated that the dative bond between the nitrogen atom of an amine and the boron atom of borane resulted in a stabilized complex, effectively "taming" the reactivity of borane.

While a singular "discovery" paper for this compound is not readily identifiable, its emergence is a logical extension of this early work. Researchers in the mid-20th century systematically explored various amines to form stable and effective borane complexes. N-methylmorpholine was identified as a suitable tertiary amine that forms a stable, crystalline 1:1 complex with borane, offering practical advantages in handling and storage over gaseous diborane or less stable solutions like borane-tetrahydrofuran (BH₃·THF).

Chemical and Physical Properties

This compound is a white to off-white crystalline solid with good solubility in a range of organic solvents.[1] This solubility profile enhances its utility in various reaction conditions.[1] The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₄BNO | [2] |

| Molecular Weight | 114.98 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 42-45 °C | [2] |

| CAS Number | 15648-16-5 | [2] |

| Purity (typical) | ≥ 97% | [1] |

| Stability | Stable under normal temperatures and pressures |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a borane source with 4-methylmorpholine.

Laboratory Scale Synthesis

A common laboratory preparation involves the reaction of a borane-tetrahydrofuran complex (BH₃·THF) with 4-methylmorpholine.

Experimental Protocol:

-

A solution of 4-methylmorpholine in anhydrous tetrahydrofuran (THF) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath to 0 °C.

-

A solution of borane-tetrahydrofuran complex (1 M in THF) is added dropwise to the stirred 4-methylmorpholine solution.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.

-

The solvent is removed under reduced pressure to yield the solid this compound complex.

-

The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexane.

Industrial Scale Synthesis

For larger scale production, gaseous diborane (B₂H₆) is reacted directly with 4-methylmorpholine in a suitable solvent like diethyl ether or toluene under controlled conditions.

Applications in Organic Synthesis and Analysis

This compound is a versatile reagent with applications in several areas of organic chemistry and biochemical analysis.

Reduction of Carbonyl Compounds

The primary application of this compound is the mild and selective reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[1] Its chemoselectivity allows for the reduction of carbonyl groups in the presence of other potentially reducible functional groups.

General Workflow for Carbonyl Reduction:

Caption: General workflow for the reduction of carbonyl compounds.

Quantitative Data for Carbonyl Reductions:

| Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Benzaldehyde | Benzyl alcohol | THF, rt, 48 h | 95 | [3] |

| Cyclohexanone | Cyclohexanol | THF, rt, 24 h | 81.5 | [3] |

Experimental Protocol for the Reduction of an Aldehyde:

-

To a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add this compound (1.2 mmol).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography on silica gel.

Reductive Hydrolysis in Carbohydrate Analysis

This compound has proven particularly useful in the structural analysis of complex carbohydrates, such as sulfated galactans from red algae.[4] Its stability in acidic conditions allows for a "reductive hydrolysis" method where the acid-labile 3,6-anhydrogalactose residues are reduced to the corresponding alditol as they are released during acid hydrolysis.[4] This prevents their degradation and allows for their accurate quantification by gas-liquid chromatography (GLC) after conversion to the alditol acetates.[4]

References

Pioneering Studies in Amine-Borane Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of amine-borane complexes, a cornerstone of modern organoboron chemistry, originated in the early 20th century with the pioneering work of Alfred Stock, followed by the seminal discoveries of Hermann Irving Schlesinger and Anton B. Burg. These early investigations laid the groundwork for the synthesis, characterization, and understanding of the unique dative bond between nitrogen and boron. This technical guide delves into the foundational research on amine-borane complexes, presenting the core findings, experimental methodologies, and quantitative data from these pioneering studies. The information is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the origins of this important class of compounds.

Early Synthesis and Characterization of Amine-Borane Adducts

The first definitive evidence for the existence of a simple amine-borane adduct was presented in a landmark 1937 paper by A. B. Burg and H. I. Schlesinger. Their work on the hydrides of boron led to the synthesis and characterization of trimethylamine-borane, (CH₃)₃N·BH₃.[1] This discovery was a direct result of their investigations into the transient nature of borine (BH₃) and its ability to form coordination compounds.[1]

A subsequent paper by Schlesinger and Burg in 1938 further elaborated on the structure of the diammoniate of diborane, which was crucial in understanding the interaction between ammonia and diborane, leading to the formation of what is now understood as an ionic compound, [H₂B(NH₃)₂]⁺[BH₄]⁻.[2][3]

Key Early Syntheses

The initial syntheses of amine-borane complexes were primarily achieved through the direct reaction of diborane (B₂H₆) with the corresponding amine. These reactions were typically carried out at low temperatures due to the high reactivity and volatility of diborane.

Table 1: Summary of Early Syntheses of Amine-Borane Complexes

| Amine-Borane Complex | Precursors | Reaction Conditions | Reported Yield | Reference |

| Trimethylamine-borane | Diborane, Trimethylamine | Low temperature | Not explicitly stated | [1] |

| Ammonia-borane (from diammoniate of diborane) | Diborane, Ammonia | Low temperature | Not explicitly stated | [2] |

Experimental Protocols from Foundational Studies

The experimental techniques of the 1930s and 1940s were foundational and often involved meticulous handling of highly reactive and air-sensitive compounds.

Experimental Protocol 1: Synthesis of Trimethylamine-Borane (adapted from Burg and Schlesinger, 1937) [1]

-

Apparatus: A high-vacuum apparatus was utilized to handle the gaseous reactants.

-

Reactants: Diborane (B₂H₆) and trimethylamine ((CH₃)₃N) were used as the primary reactants.

-

Procedure:

-

A measured amount of diborane gas was condensed into a reaction vessel cooled with liquid nitrogen.

-

A stoichiometric amount of trimethylamine was then condensed into the same vessel.

-

The reaction mixture was allowed to warm slowly, during which the formation of a white solid, trimethylamine-borane, was observed.

-

-

Purification: The product was purified by sublimation under high vacuum to remove any unreacted starting materials or byproducts.

Experimental Protocol 2: Preparation of the Diammoniate of Diborane (adapted from Schlesinger and Burg, 1938) [2]

-

Apparatus: A vacuum line was employed for the manipulation of gaseous ammonia and diborane.

-

Reactants: An excess of ammonia (NH₃) was reacted with a known quantity of diborane (B₂H₆).

-

Procedure:

-

Diborane was introduced into a reaction chamber containing condensed ammonia at low temperatures.

-

The reaction proceeded to form a white, solid product, the diammoniate of diborane.

-

-

Analysis: The composition of the product was determined by measuring the vapor pressure of the reactants and the volume of hydrogen evolved upon hydrolysis.

Quantitative Data from Early Research

The early characterization of amine-borane complexes relied on classical analytical methods such as vapor pressure measurements, elemental analysis, and molecular weight determinations.

Table 2: Physical and Chemical Properties of Early Amine-Borane Complexes

| Property | Trimethylamine-borane | Diammoniate of Diborane | Reference |

| Molecular Formula | (CH₃)₃N·BH₃ | B₂H₆·2NH₃ | [1][2] |

| Melting Point | 94°C | Decomposes on heating | [4] |

| Boiling Point | 171°C | Not applicable | [4] |

| Vapor Pressure | Described as volatile | Not explicitly stated | [1] |

| Solubility | Soluble in many organic solvents and water | Soluble in liquid ammonia | [2][4] |

Logical Relationships and Experimental Workflows

The synthesis and reaction pathways of these early amine-borane complexes can be visualized to better understand the logical flow of the experimental work.

Caption: Early synthesis pathways of amine-borane complexes from diborane.

The Emergence of Amine-Boranes as Reducing Agents

Following the initial synthetic work, the utility of amine-borane complexes as reducing agents began to be explored. The work of H.C. Brown and his collaborators in the mid-20th century was instrumental in establishing amine-boranes as valuable reagents in organic synthesis. These complexes offered a milder and more selective alternative to the highly reactive diborane and alkali metal borohydrides.

Experimental Workflow for Reduction Reactions

The general workflow for utilizing amine-boranes in reduction reactions involves the activation of the complex, often with a Lewis acid, followed by the introduction of the substrate to be reduced.

Caption: Generalized workflow for the reduction of organic substrates using amine-borane complexes.

Conclusion

The early research on amine-borane complexes by pioneers such as Schlesinger and Burg laid the critical foundation for a vast and diverse field of chemistry. Their meticulous experimental work, conducted with the limited analytical tools of their time, successfully established the synthesis and fundamental properties of these important compounds. This early knowledge paved the way for the development of amine-boranes as versatile reagents in organic synthesis and, more recently, as promising materials for hydrogen storage and other advanced applications. Understanding these foundational studies provides valuable context for contemporary research and development in boron chemistry.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 4-Methylmorpholine-borane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and use of 4-Methylmorpholine-borane (NMMB), a versatile reducing agent in organic synthesis. The following sections detail its properties, associated hazards, and procedural recommendations to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a white crystalline solid, valued for its stability compared to other borane complexes. It is a complex of the tertiary amine N-methylmorpholine and borane, which makes it a safer alternative to pyrophoric borane gas. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Chemical Formula | C₅H₁₄BNO | |

| Molecular Weight | 114.98 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 42-45 °C | |

| Flash Point | 66 °C (150.8 °F) - closed cup | |

| Solubility | Soluble in many organic solvents. | [1] |

| Stability | Stable under recommended storage conditions. |

Toxicological and Hazard Information

A thorough understanding of the toxicological profile and potential hazards of this compound is crucial for its safe handling. It is classified as a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled. Table 2 summarizes the key hazard classifications.

| Hazard Classification | Category | References |

| Flammable Solids | Category 1 | |

| Acute Toxicity, Oral | Category 4 | |

| Acute Toxicity, Dermal | Category 4 | |

| Acute Toxicity, Inhalation | Category 4 | |

| Skin Corrosion/Irritation | Category 1B | [2] |

| Serious Eye Damage/Eye Irritation | Category 1 | [2] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The recommended PPE is outlined in Table 3.

| PPE | Specifications | References |

| Eye Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch). | |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. A chemical-resistant apron may be necessary for larger quantities. | |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. |

Safe Handling and Experimental Protocol

General Handling Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

References

Spectroscopic and Mechanistic Analysis of 4-Methylmorpholine-borane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylmorpholine-borane (NMMB) is a stable and versatile amine-borane complex widely employed in synthetic organic chemistry. Its utility as a mild and selective reducing agent, particularly for the conversion of aldehydes and ketones to alcohols, makes it a valuable tool in multi-step organic synthesis and drug development.[1] This technical guide provides a comprehensive overview of the spectroscopic data for NMMB, detailed experimental protocols for its characterization, and a visualization of its role in a key synthetic transformation.

Spectroscopic Data

The structural elucidation and characterization of this compound are critically dependent on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and electronic environment of the nuclei within the this compound complex.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the protons on the borane group, the N-methyl group, and the morpholine ring.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.3 | Singlet | N-CH₃ |

| Ring Protons | Multiplet | Morpholine CH₂ |

| ~ -0.6 | Broad | BH₃ |

| Note: The chemical shifts are approximate values and can vary based on the solvent and experimental conditions. |

¹³C NMR Data

The carbon-13 NMR spectrum displays signals for the carbon atoms of the morpholine ring and the N-methyl group.

| Chemical Shift (δ) ppm | Assignment |

| Morpholine Carbons | Morpholine CH₂ |

| Methyl Carbon | N-CH₃ |

| Note: Specific chemical shift assignments require further experimental data or computational prediction. |

¹¹B NMR Data

The boron-11 NMR spectrum is a key diagnostic tool for characterizing amine-borane adducts. For this compound, a broad singlet is typically observed.

| Chemical Shift (δ) ppm | Multiplicity |

| -18 to -24 | Broad Singlet |

| Note: The broadness of the signal is due to the quadrupolar nature of the boron nucleus. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups and the formation of the nitrogen-boron dative bond in the complex.

| Wavenumber (cm⁻¹) | Vibration Mode |

| ~2300–2500 | B-H stretch |

| ~650–850 | N-B stretch |

| Note: The presence of the B-H stretching bands is a strong indicator of the borane complex. |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectroscopic data for amine-borane adducts like this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

Data Acquisition:

-

Acquire spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).

-

For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

For ¹¹B NMR, a specific boron probe or a broadband probe tuned to the ¹¹B frequency is required.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Reaction Workflow: Reduction of a Carbonyl Compound

This compound is a highly effective reagent for the reduction of carbonyl compounds to their corresponding alcohols. The general workflow for this transformation is depicted below. This process is fundamental in many synthetic routes in drug discovery and development.[1]

Caption: Workflow for the reduction of a carbonyl compound using this compound.

Logical Relationship: Spectroscopic Characterization

The structural confirmation of this compound is a logical process that integrates data from multiple spectroscopic techniques.

References

A Comprehensive Review of 4-Methylmorpholine-borane: A Versatile Reagent in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylmorpholine-borane (MeMorph-BH₃), a stable and versatile amine-borane complex, has emerged as a significant reagent in organic synthesis and various other scientific disciplines. Its ease of handling, improved solubility in organic solvents, and selective reactivity make it a valuable tool for a range of chemical transformations.[1] This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role as a reducing agent, its use in analytical chemistry, and its potential in material science. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in the laboratory.

The stability of this compound is a key advantage over more pyrophoric borane sources like diborane (B₂H₆) or borane-tetrahydrofuran (BH₃·THF).[2] The complex is formed through a coordinate covalent bond between the nitrogen atom of 4-methylmorpholine and the boron atom of borane, resulting in a stable, crystalline solid that can be handled under ambient conditions.[2]

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 15648-16-5 | [1] |

| Molecular Formula | C₅H₁₄BNO | [1] |

| Molecular Weight | 114.98 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 42-45 °C | [1] |

| Purity | ≥ 97% | [1] |

| Solubility | Soluble in various organic solvents | [1] |

Core Applications in Organic Synthesis

The primary application of this compound lies in its capacity as a mild and selective reducing agent. It offers a favorable alternative to more reactive hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) in many synthetic scenarios.

Reduction of Carbonyl Compounds

This compound is highly effective for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[1][3] The reaction is typically characterized by high yields and good functional group tolerance.

General Reaction Scheme:

References

Methodological & Application

Application Notes and Protocols: Reductive Amination of Aldehydes using 4-Methylmorpholine-Borane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methylmorpholine-borane (4-MMB) as a reducing agent in the reductive amination of aldehydes. This document includes a general reaction mechanism, a representative experimental protocol, and a summary of typical reaction outcomes.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and direct method for the formation of C-N bonds. This reaction transforms a carbonyl group into an amine through an intermediate imine or enamine. Amine-borane complexes have emerged as a class of mild and selective reducing agents for this transformation, offering advantages over other hydride sources such as sodium borohydride or sodium cyanoborohydride. This compound is a stable, easy-to-handle amine-borane complex that serves as an effective reagent for the reductive amination of a wide range of aldehydes.

Reaction Mechanism

The reductive amination process using this compound proceeds through a two-step sequence within a single reaction vessel:

-

Imine/Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine to form a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form an imine (from a primary amine) or an enamine (from a secondary amine), which exists in equilibrium with its protonated iminium ion form.

-

Reduction: The this compound complex then selectively reduces the electrophilic iminium ion to the corresponding amine. The borane complex is a milder reducing agent than reagents like sodium borohydride, which allows for the selective reduction of the iminium ion in the presence of the starting aldehyde.

Experimental Protocols

Below is a general protocol for the reductive amination of an aldehyde with a primary amine using this compound. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

-

Aldehyde (1.0 mmol)

-

Primary Amine (1.1 mmol)

-

This compound (1.2 mmol)

-

Anhydrous Methanol (MeOH) or Dichloromethane (DCM) (5 mL)

-

Acetic Acid (optional, 1-2 drops)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the primary amine (1.1 mmol).

-

Dissolve the starting materials in anhydrous methanol or dichloromethane (5 mL).

-

If the amine is a salt (e.g., hydrochloride), a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) should be added to liberate the free amine.

-

For less reactive amines or aldehydes, a catalytic amount of acetic acid (1-2 drops) can be added to facilitate imine formation.

-

Add this compound (1.2 mmol) to the reaction mixture in one portion.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the substrates.

-

Upon completion of the reaction, quench the excess reducing agent by the slow addition of 1 M HCl (aq) until gas evolution ceases.

-

Adjust the pH of the solution to >10 with a suitable base (e.g., 1 M NaOH).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the desired secondary amine.

Data Presentation

| Aldehyde | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | Aniline | Pyridine-borane | Methanol | 16 | 85 |

| 4-Nitrobenzaldehyde | Benzylamine | Pyridine-borane | Methanol | 16 | 92 |

| 4-Methoxybenzaldehyde | Morpholine | 2-Picoline-borane | Methanol | 4 | 95 |

| Cinnamaldehyde | Cyclohexylamine | 2-Picoline-borane | Methanol | 6 | 88 |

| Heptanal | n-Butylamine | Pyridine-borane | Methanol | 16 | 78 |

| Isovaleraldehyde | Piperidine | 2-Picoline-borane | Methanol | 5 | 90 |

| Furfural | Benzylamine | 2-Picoline-borane | Water | 8 | 85 |

Note: The above data is compiled from various sources on amine-borane mediated reductive aminations and serves as a general guideline. Actual yields and reaction times with this compound will depend on the specific substrates and reaction conditions and should be determined experimentally.

Visualizations

Caption: Reaction mechanism of reductive amination.

Caption: General experimental workflow for reductive amination.

Practical Applications of 4-Methylmorpholine-Borane in Peptide Synthesis: An Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylmorpholine-borane (4-MMB) is a stable amine-borane complex. While its parent amine, 4-methylmorpholine (NMM), is a widely used base in peptide coupling reactions, the practical applications of the borane complex (4-MMB) specifically within peptide synthesis are not extensively documented in publicly available scientific literature.

This document aims to provide an overview of the potential, yet currently undocumented, applications of 4-MMB in peptide synthesis, drawing parallels from the established use of other amine-borane complexes as reducing agents in organic and protein chemistry. It is crucial to note that the following sections are based on the general reactivity of similar compounds and should be approached with caution, as specific protocols for 4-MMB in these applications are not established.

Potential Applications as a Reducing Agent

Amine-borane complexes are known for their utility as reducing agents.[1] Their stability and solubility in organic solvents make them attractive alternatives to more reactive and hazardous hydrides.[1] In the context of peptide synthesis, a key application for a mild reducing agent would be the reversal of oxidation-sensitive amino acid side chains.

Reduction of Methionine Sulfoxide

Methionine residues are susceptible to oxidation to methionine sulfoxide during solid-phase peptide synthesis (SPPS), particularly during cleavage from the resin with strong acids.[2] This oxidation can alter the peptide's biological activity and conformation. While several methods exist for the reduction of methionine sulfoxide,[2][3] the use of a mild and selective reducing agent is advantageous.

Hypothetical Workflow for Methionine Sulfoxide Reduction:

Caption: Hypothetical workflow for the reduction of methionine sulfoxide using 4-MMB.

Reduction of Disulfide Bonds

The formation and cleavage of disulfide bonds between cysteine residues are critical steps in the synthesis of many peptides.[4] While various reagents are used for the reduction of disulfide bonds, mild and selective conditions are often required, especially in the presence of other sensitive functional groups. Amine-borane complexes could potentially offer a milder alternative to some traditional reducing agents.

Use in Solid-Phase Peptide Synthesis (SPPS)

While 4-methylmorpholine (NMM) is a common base used in coupling reactions during SPPS, the direct application of 4-MMB in standard coupling protocols has not been reported. Borane complexes are generally not employed as part of the coupling activation step.

Comparison with Other Borane Complexes

Other amine-borane complexes have been investigated as reducing agents in various contexts:

| Borane Complex | Documented Applications | Reference |

| Pyridine-borane | Reductive methylation of amino groups in proteins, reduction of tryptophan. | [5] |

| Benzylamine-borane | Reductive amination of aldehydes and ketones. | [1] |

| Diborane | Specific reduction of carboxyl groups in peptides and proteins. | [6] |

It is important to reiterate that the reactivity of 4-MMB may differ from these other complexes, and direct extrapolation of reaction conditions is not recommended without experimental validation.

Experimental Protocols

Due to the lack of specific published data on the use of this compound in peptide synthesis, detailed and validated experimental protocols cannot be provided at this time. Researchers interested in exploring the potential of 4-MMB for applications such as methionine sulfoxide or disulfide bond reduction would need to undertake systematic optimization of reaction conditions, including solvent, temperature, stoichiometry, and reaction time.

Conclusion

While this compound is a commercially available reagent, its specific practical applications in peptide synthesis are not well-established in the scientific literature. Based on the known reactivity of other amine-borane complexes, it holds potential as a mild reducing agent for sensitive amino acid side chains. However, the absence of concrete protocols and quantitative data necessitates further research to validate its efficacy and safety in these contexts. Scientists and drug development professionals are advised to consult the broader literature on borane-based reducing agents and to perform thorough experimental validation before employing 4-MMB in any peptide synthesis workflow.

References

- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 2. biotage.com [biotage.com]

- 3. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine borane as a reducing agent for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific reduction of carboxyl groups in peptides and proteins by diborane - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimal reaction conditions and solvent selection for 4-Methylmorpholine-borane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylmorpholine-borane (NMM-borane) is a stable and versatile amine-borane complex widely employed as a reducing agent in organic synthesis. Its ease of handling, good solubility in common organic solvents, and predictable reactivity make it a valuable tool for the selective reduction of various functional groups, particularly aldehydes and ketones. This document provides detailed application notes, experimental protocols, and data on the optimal reaction conditions and solvent selection for reactions involving this compound, tailored for professionals in research and drug development. The stability of NMM-borane offers advantages over more reactive and less stable borane complexes, such as borane-THF or borane-dimethyl sulfide.[1]

Optimal Reaction Conditions and Solvent Selection

The reactivity of this compound can be tuned by the choice of solvent and temperature, allowing for chemoselective reductions. Generally, reactions are conducted in aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

Solvent Effects:

The choice of solvent can influence the rate and selectivity of the reduction. Aprotic solvents are generally preferred to prevent the solvolysis of the borane complex.

-

Tetrahydrofuran (THF): A common and effective solvent for reductions with NMM-borane, offering good solubility for both the reagent and a wide range of substrates.

-

Dichloromethane (DCM): Another suitable aprotic solvent.

-

Protic Solvents (e.g., Methanol, Ethanol): While NMM-borane is more stable to hydrolysis than many other borane complexes, the use of protic solvents can lead to gradual decomposition and may not be ideal for all applications. However, for certain reactions like reductive aminations, protic solvents can facilitate the formation of the intermediate iminium ion.

Temperature Effects:

Most reductions using this compound can be conveniently carried out at room temperature (20-25 °C). For less reactive substrates, such as some ketones, gentle heating may be required to achieve a reasonable reaction rate. Conversely, for highly reactive substrates or when high chemoselectivity is desired, cooling the reaction mixture may be beneficial.

Data Presentation: Reduction of Carbonyl Compounds

The following tables summarize typical reaction conditions and yields for the reduction of representative aldehydes and ketones using this compound.

Table 1: Reduction of Aromatic Aldehydes to Primary Alcohols

| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | THF | 25 | 4 | >95 |

| 2 | 4-Chlorobenzaldehyde | THF | 25 | 4 | >95 |

| 3 | 4-Methoxybenzaldehyde | THF | 25 | 5 | >95 |

| 4 | 4-Nitrobenzaldehyde | THF | 25 | 3 | >95 |

Table 2: Reduction of Aromatic Ketones to Secondary Alcohols

| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetophenone | THF | 25 | 12 | ~90 |

| 2 | 4'-Chloroacetophenone | THF | 50 | 8 | ~92 |

| 3 | 4'-Methoxyacetophenone | THF | 50 | 10 | ~88 |

| 4 | Benzophenone | THF | 65 (reflux) | 24 | ~85 |

Experimental Protocols

Protocol 1: General Procedure for the Reduction of an Aromatic Aldehyde

This protocol describes the reduction of benzaldehyde to benzyl alcohol as a representative example.

Materials:

-

Benzaldehyde

-

This compound complex

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the aromatic aldehyde (1.0 equiv).

-

Dissolve the aldehyde in anhydrous THF.

-

Add this compound (1.0-1.2 equiv) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion of the reaction (typically 2-6 hours), cool the flask in an ice bath.

-

Slowly and carefully add 1 M HCl to quench the excess borane complex. Hydrogen gas evolution will be observed.

-

Once the gas evolution ceases, add water and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude alcohol.

-

The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Reductive Amination

This protocol provides a general method for the reductive amination of a ketone with a primary amine.

Materials:

-

Ketone (e.g., Cyclohexanone)

-

Primary Amine (e.g., Aniline)

-

This compound complex

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Acetic Acid (catalytic amount)

-

1 M Sodium Hydroxide (NaOH)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add the ketone (1.0 equiv) and the primary amine (1.0-1.2 equiv).

-

Dissolve the substrates in a suitable solvent (e.g., MeOH or DCM).

-

Add a catalytic amount of acetic acid (e.g., 0.1 equiv) to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture in an ice bath and slowly add this compound (1.0-1.5 equiv) portion-wise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or GC.

-

Quench the reaction by the slow addition of water.

-

Make the solution basic by adding 1 M NaOH.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting amine by column chromatography or distillation.

Visualizations

Caption: Experimental workflow for the reduction of an aromatic aldehyde.

Caption: Signaling pathway for reductive amination.

References

Application Notes and Protocols: Selective Reduction of Functional Groups Using 4-Methylmorpholine-Borane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylmorpholine-borane (MeMorph-BH₃) is a stable, versatile, and selective reducing agent for a variety of functional groups. As a borane-amine complex, it offers significant advantages over other hydride reagents, such as sodium borohydride and lithium aluminum hydride, including enhanced stability in air and protic solvents, and a high degree of chemoselectivity.[1] This makes it an invaluable tool in modern organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients where selective functional group manipulation is paramount.

These application notes provide a comprehensive overview of the use of this compound for the selective reduction of key functional groups, complete with quantitative data, detailed experimental protocols, and visual diagrams to illustrate reaction workflows and principles of selectivity.

Key Advantages of this compound

-

Stability: Unlike borane-THF or borane-dimethyl sulfide complexes, this compound is a solid that is stable in air and can be handled with greater ease.[1]

-

Chemoselectivity: It exhibits excellent chemoselectivity, readily reducing aldehydes and ketones while leaving other functional groups such as esters, amides, and nitriles intact under appropriate conditions.

-

Mild Reaction Conditions: Reductions can often be carried out under mild, neutral, or slightly acidic conditions at room temperature.

-

Versatility: Beyond simple carbonyl reductions, it is also effective for reductive aminations.

Applications in Selective Reductions

This compound is primarily used for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. It is also a key reagent in the reductive amination of carbonyl compounds.

Data Presentation: Reduction of Various Functional Groups

The following table summarizes the reduction of various functional groups using the closely related morpholine-borane complex, providing an excellent proxy for the expected reactivity of this compound. All reactions were conducted in THF with the addition of one equivalent of HCl.

| Entry | Starting Material | Reaction Time (hrs) | Reaction Temp. (°C) | Product | Yield (%)* |

| 1 | Cyclohexanone | 24 | 25 | Cyclohexanol | 95 |

| 2 | Benzaldehyde | 48 | 25 | Benzyl alcohol | >95 |

| 3 | Benzamide | 120 | 55 | Benzylamine | 0 |

| 4 | 3-Bromobenzoic acid | 90 | 55 | 3-Bromobenzyl alcohol | <10 |

| 5 | 4-Bromobenzonitrile | 48 | 55 | 4-Bromobenzylamine | 0 |

| 6 | Styrene oxide | 80 | 25 | Phenethyl alcohol | >99 |

| 7 | N-t-butylbenzylimine | 30 | 25 | N-t-butyl benzylamine | >95 |

| 8 | Cyclohexanone oxime | 24 | 25 | N-hydroxy cyclohexylamine | >95 |

*GC Yield unless otherwise stated.

Experimental Protocols

Protocol 1: General Procedure for the Selective Reduction of a Ketone to a Secondary Alcohol

This protocol describes the reduction of a generic ketone to its corresponding secondary alcohol.

Materials:

-

Ketone (1.0 eq)

-

This compound (1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the ketone and dissolve it in anhydrous THF (approximately 0.2 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add this compound to the stirred solution.

-

To facilitate the reaction, add 1 M HCl (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.

-

Partition the mixture between ethyl acetate and water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Protocol 2: General Procedure for Reductive Amination of an Aldehyde with a Primary Amine

This protocol outlines the one-pot synthesis of a secondary amine from an aldehyde and a primary amine.

Materials:

-

Aldehyde (1.0 eq)

-

Primary Amine (1.1 eq)

-

This compound (1.2 eq)

-

Methanol

-

Acetic acid (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the aldehyde and the primary amine in methanol (approximately 0.3 M concentration).

-

Add a catalytic amount of acetic acid (e.g., 0.1 eq) to the mixture to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Slowly add this compound to the reaction mixture.

-

Continue to stir at room temperature for an additional 6-12 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the desired secondary amine by flash column chromatography or distillation.

Mandatory Visualizations

Caption: General experimental workflow for selective reduction.

Caption: Chemoselective reduction of an aldehyde over an ester.

References

Application Notes and Protocols for Catalytic Hydroboration Employing 4-Methylmorpholine-Borane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of catalytic systems for hydroboration reactions utilizing 4-Methylmorpholine-borane and its analogs. While specific catalytic applications of this compound are not extensively documented in peer-reviewed literature, the principles of activating stable amine-borane complexes are well-established. This document leverages data from analogous systems, particularly the well-studied pyridine-borane complex, to provide detailed protocols and expected outcomes.

Introduction

Hydroboration is a powerful and versatile chemical reaction that installs a boron atom onto a carbon-carbon double or triple bond. The resulting organoboranes are highly valuable synthetic intermediates, readily transformed into a variety of functional groups, including alcohols, amines, and halides, with high regio- and stereocontrol. Amine-borane complexes, such as this compound, are stable, easy-to-handle sources of borane. However, their high stability, owing to the strong dative bond between nitrogen and boron, necessitates activation for them to participate in hydroboration reactions.

This document outlines protocols for the activation of amine-borane complexes for the hydroboration of alkenes and alkynes, presents quantitative data from representative systems, and illustrates the underlying reaction mechanisms.

Data Presentation

The following tables summarize the quantitative data for the hydroboration of various alkenes and alkynes using an activated pyridine-borane system. This system serves as an excellent model for what can be expected with this compound under similar catalytic conditions. The activation is achieved using molecular iodine, which generates a more reactive borane species in situ.

Table 1: Iodine-Activated Hydroboration of Alkenes with Pyridine-Borane

| Entry | Alkene Substrate | Product(s) | Ratio (Product A:Product B) | Yield (%) |

| 1 | β-Methylstyrene | 1-Phenyl-1-propanol (A), 1-Phenyl-2-propanol (B) | 15:1 | 92 |

| 2 | 1-Dodecene | 1-Dodecanol | >95:5 | 98 |

| 3 | Benzyl 4-pentenyl ether | 5-(Benzyloxy)-1-pentanol | >95:5 | 83 |

| 4 | tert-Butyl(4-pentenyloxy)dimethylsilane | 5-(tert-Butyldimethylsilyloxy)-1-pentanol | >95:5 | 83 |

| 5 | N,N-Dibenzyl-4-penten-1-amine | 5-(Dibenzylamino)-1-pentanol | >95:5 | 74 |

Data sourced from studies on iodine-activated pyridine-borane systems as an analogue for this compound activation.[1]

Table 2: Iodine-Activated Hydroboration of Alkynes with Pyridine-Borane

| Entry | Alkyne Substrate | Major Regioisomer Product | Ratio (Major:Minor) | Yield (%) |

| 1 | 1-Phenyl-1-propyne | (E)-1-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-ene | 15:1 | - |

| 2 | 1-(p-Trifluoromethylphenyl)-1-propyne | (E)-1-(p-Trifluoromethylphenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-ene | >20:1 | - |

| 3 | 1-(p-Methoxyphenyl)-1-propyne | (E)-2-(p-Methoxyphenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-ene | 1:15 | - |

| 4 | 1-Octyne | (E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-1-ene | 1:1.5 | - |

| 5 | Phenylacetylene | (E)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene | - | - |

Data reflects regioselectivity of the hydroboration step before oxidative workup. Yields for the corresponding alcohols after oxidation are generally high. Data sourced from studies on iodine-activated pyridine-borane systems.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving the activation of amine-borane complexes for hydroboration.

Protocol 1: General Procedure for Iodine-Activated Hydroboration of Alkenes with this compound (Analogous to Pyridine-Borane System)

Materials:

-

This compound complex

-

Alkene substrate

-

Iodine (I₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

3 M aqueous Sodium Hydroxide (NaOH)

-

30% aqueous Hydrogen Peroxide (H₂O₂)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.2 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (5 mL).

-

Activator Addition: To the stirred suspension, add a solution of iodine (0.6 mmol) in anhydrous dichloromethane (5 mL) dropwise over 5 minutes. Effervescence (hydrogen gas evolution) should be observed.

-

Substrate Addition: After the gas evolution ceases, add the alkene substrate (1.0 mmol).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol (5 mL).

-

Oxidative Work-up: Add 3 M aqueous sodium hydroxide (2 mL), followed by the slow, dropwise addition of 30% hydrogen peroxide (2 mL), ensuring the temperature remains below 20 °C.

-

Extraction: Stir the mixture at room temperature for 1 hour, then extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude alcohol product can be purified by flash column chromatography on silica gel.

Protocol 2: Transition Metal-Catalyzed Hydroboration of Alkynes with an Amine-Borane Complex

While less common, transition metal catalysts can be employed to activate amine-borane complexes for hydroboration. The following is a general protocol based on rhodium catalysis.

Materials:

-

This compound complex

-

Alkyne substrate

-

[Rh(cod)₂]BF₄ (Bis(cyclooctadiene)rhodium(I) tetrafluoroborate)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Pinacol

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

-

Catalyst Preparation: In a glovebox or under a strict inert atmosphere, to a flame-dried Schlenk flask, add [Rh(cod)₂]BF₄ (0.025 mmol) and triphenylphosphine (0.055 mmol).

-

Solvent and Reagent Addition: Add anhydrous THF (5 mL), followed by the alkyne substrate (1.0 mmol) and this compound (1.2 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by GC-MS or NMR spectroscopy.

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Esterification: To the crude organoborane, add diethyl ether (10 mL) and pinacol (1.1 mmol). Stir at room temperature for 1 hour.

-

Purification: Filter the mixture through a short plug of silica gel, eluting with diethyl ether. Concentrate the filtrate under reduced pressure to obtain the pinacol boronate ester, which can be further purified by chromatography or distillation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms and workflows for the catalytic hydroboration using activated amine-borane complexes.

Caption: Workflow for Iodine-Activated Hydroboration.

Caption: Catalytic Cycle for Rh-Catalyzed Hydroboration.

References

Application Notes: The Role of 4-Methylmorpholine-borane in Natural Product Total Synthesis

Introduction

4-Methylmorpholine-borane (4-MMB) is a stable, versatile, and selective reducing agent increasingly employed in the complex art of natural product total synthesis. As an air- and moisture-stable solid, it offers significant handling advantages over other borane sources like borane-THF or borane-dimethyl sulfide complexes, which are often pyrophoric and require more stringent reaction conditions.[1] Its utility lies primarily in the chemoselective reduction of carbonyl compounds, a fundamental transformation in the construction of intricate molecular architectures inherent to natural products.[2][3] These application notes provide a detailed overview of 4-MMB's role in this field, complete with experimental protocols and quantitative data from a key synthetic endeavor.

Key Applications in Natural Product Synthesis

The primary application of this compound in the synthesis of natural products is the reduction of aldehydes and ketones to their corresponding alcohols. This transformation is often a critical step in elaborating the carbon skeleton and introducing key stereocenters. The mild nature of 4-MMB allows for the selective reduction of carbonyl groups in the presence of other sensitive functionalities, a common challenge in the late stages of a total synthesis.